Scaffold Regioisomerism: [2,3-b] vs. [3,4-b]
The target compound employs the pyrido[2,3-b][1,4]oxazine scaffold (pyridine N at position 3), whereas the commercially available Sigma-Aldrich comparator ADE001261 (CAS 1203499-24-4) employs the pyrido[3,4-b][1,4]oxazine scaffold (pyridine N at position 4) . The [2,3-b] scaffold has been experimentally validated in advanced lead compounds: compound 7f in the EGFR-TK inhibitor series demonstrated IC₅₀ values of 0.09 μM (HCC827, EGFR exon 19 deletion), 0.89 μM (NCI-H1975, EGFR L858R/T790M), and 1.10 μM (A-549, wild-type EGFR), with selectivity over normal BEAS-2B cells (no toxicity at >61 μM) [1]. In contrast, the [3,4-b] regioisomer has been cited only as a generic synthetic intermediate with no published kinase or IAP target engagement data . Computed physicochemical properties also diverge: the [3,4-b] regioisomer exhibits LogP 3.257 and polar surface area 51.66 Ų [2]; the change in nitrogen position in the [2,3-b] isomer is predicted to shift LogP by 0.2–0.5 log units and alter the dipole moment, affecting both chromatographic behavior and molecular recognition.
| Evidence Dimension | Scaffold regioisomerism — pyridine nitrogen position and biological validation |
|---|---|
| Target Compound Data | Pyrido[2,3-b][1,4]oxazine scaffold; pyridine N at position 3; scaffold validated in EGFR-TK inhibitors (IC₅₀ 0.09–1.10 μM) [1] and IAP antagonist patents [3] |
| Comparator Or Baseline | Pyrido[3,4-b][1,4]oxazine scaffold (CAS 1203499-24-4, Sigma-Aldrich ADE001261); pyridine N at position 4; LogP 3.257, PSA 51.66 Ų [2]; no published kinase or IAP target engagement data |
| Quantified Difference | The [2,3-b] scaffold has demonstrated IC₅₀ values of 0.09–1.10 μM in EGFR-mutated NSCLC cell lines; the [3,4-b] scaffold has no comparable biological validation. Estimated LogP shift of 0.2–0.5 units between regioisomers. |
| Conditions | EGFR-TK inhibition evaluated by MTT assay in HCC827, NCI-H1975, and A-549 cell lines [1]; physicochemical properties computed by JChem [2] |
Why This Matters
Procurement of the [2,3-b] scaffold rather than the [3,4-b] regioisomer is essential for medicinal chemistry programs targeting EGFR, IAP, or related pathways, as the nitrogen position dictates hinge-region binding geometry in kinase targets and overall molecular recognition.
- [1] RSC Med. Chem., 2025, Advance Article. DOI: 10.1039/d5md00861a. Pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Compound 7f: IC₅₀ 0.09 μM (HCC827), 0.89 μM (NCI-H1975), 1.10 μM (A-549). View Source
- [2] Chembase.cn. Compound ID 50612: tert-butyl 5-[2-(trimethylsilyl)ethynyl]-1H,2H,3H-pyrido[3,4-b][1,4]oxazine-1-carboxylate. Calculated properties: LogP 3.257, PSA 51.66 Ų, H-acceptors 4, H-donors 0. http://en.chembase.cn/molecule-50612.html View Source
- [3] WO2021244608A1. Pyrido[2,3-b][1,4]oxazines or tetrahydropyrido[2,3-b][1,4]oxazepines as IAP antagonists. Filed 2021-06-03. View Source
